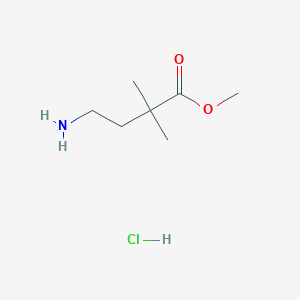

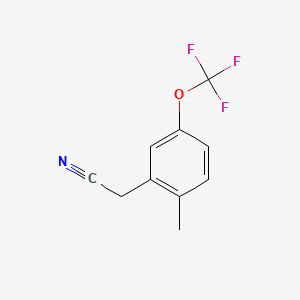

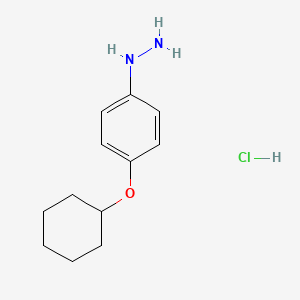

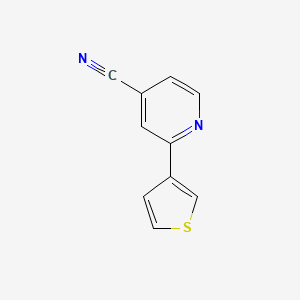

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

描述

“2-Methyl-5-(trifluoromethoxy)phenylacetonitrile” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .

Molecular Structure Analysis

The InChI code for “2-Methyl-5-(trifluoromethoxy)phenylacetonitrile” is1S/C10H8F3NO2/c1-15-9-3-2-8 (16-10 (11,12)13)6-7 (9)4-5-14/h2-3,6H,4H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-5-(trifluoromethoxy)phenylacetonitrile” is 231.17 . It should be stored in a well-ventilated place and the container should be kept tightly closed .科学研究应用

Catalyst Development for Pharmaceutical Intermediates

A study by Molleti and Yadav (2017) explored the use of potassium-modified La-Mg mixed oxide as a catalyst for the mono-methylation of phenylacetonitrile, an essential step in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen, Ibuprofen, and Naproxen. This research demonstrates the potential for optimizing pharmaceutical synthesis processes, highlighting the importance of specific nitrile compounds as intermediates in drug development (Molleti & Yadav, 2017).

Advances in Organic Synthesis Techniques

Feng and Ngai (2016) reported a user-friendly protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, which are crucial for developing new pharmaceuticals, agrochemicals, and functional materials. Their method addresses the challenges associated with the synthesis of trifluoromethoxylated aromatic compounds, offering a straightforward approach to obtaining these valuable compounds (Feng & Ngai, 2016).

Novel Reagents for Trifluoromethoxylation

Guo et al. (2017) introduced a silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes using trifluoromethyl aryl sulfonate as a new trifluoromethoxylation reagent. This method exemplifies the development of innovative reagents for introducing trifluoromethoxy groups into organic molecules, enhancing their pharmacological properties due to the electron-withdrawing nature and high lipophilicity of the trifluoromethoxy group (Guo et al., 2017).

Understanding Reaction Mechanisms

Stazi et al. (2010) reported the unexpected reactivity of a similar compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to a trimeric impurity. Their work contributes to understanding the reactivity and potential side reactions of trifluoromethylated nitriles, essential for optimizing synthetic pathways and avoiding undesirable byproducts (Stazi et al., 2010).

安全和危害

This chemical is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-[2-methyl-5-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-7-2-3-9(15-10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSENNMKYJGBGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

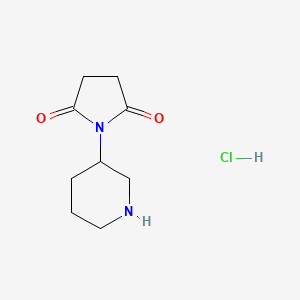

![[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1458000.png)

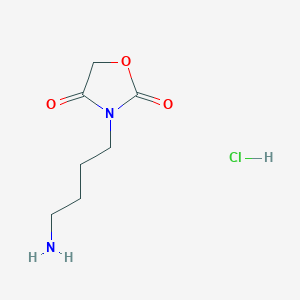

![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1458006.png)